
Mapracorat
Übersicht
Beschreibung
Mapracorat ist ein entzündungshemmendes Medikament, das zur experimentellen Klasse der selektiven Glukokortikoid-Rezeptor-Agonisten (SEGRAs) gehört. Es befindet sich derzeit in klinischen Studien zur topischen Behandlung von atopischer Dermatitis, Entzündungen nach Katarakt-Operationen und allergischer Konjunktivitis . This compound unterscheidet sich strukturell von traditionellen Kortikosteroiden und zielt darauf ab, potente entzündungshemmende Wirkungen mit weniger Nebenwirkungen zu erzielen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Mapracorat umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Syntheseweg umfasst typischerweise die Bildung des Benzofuran-Ringsystems, gefolgt von der Einführung der Trifluormethylgruppe und der Aminochinolin-Einheit. Die Reaktionsbedingungen umfassen häufig die Verwendung von starken Basen wie Natriumhydrid und verschiedenen organischen Lösungsmitteln wie Dimethylformamid (DMF) und Tetrahydrofuran (THF).
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Skalierung der Reaktionen, die Optimierung der Reaktionszeiten und -temperaturen sowie der Einsatz von Reinigungstechniken wie Umkristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Mapracorat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen im this compound-Molekül zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Modifikation von this compound üblich.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber oft kontrollierte Temperaturen und inerte Atmosphären.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus den Reaktionen von this compound gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen auf das this compound-Gerüst einführen können.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Mapracorat has been evaluated for various therapeutic uses:
Ocular Inflammatory Diseases
This compound is under clinical investigation for treating conditions such as allergic conjunctivitis and dry eye syndrome. Key findings include:
- Efficacy in Reducing Symptoms : Clinical trials indicate that this compound significantly alleviates symptoms associated with ocular allergies by inhibiting eosinophil recruitment and pro-inflammatory cytokine production .
- Safety Profile : Studies demonstrate that this compound does not significantly elevate intraocular pressure compared to traditional treatments like dexamethasone .
Skin Inflammatory Conditions
Research has shown that this compound is effective in managing skin inflammation:
- Anti-inflammatory Efficacy : In murine models, this compound displayed comparable anti-inflammatory effects to traditional glucocorticoids without the adverse effects such as skin atrophy and hyperglycemia .
- Clinical Trials : Ongoing studies are assessing the long-term safety and efficacy of this compound in treating conditions like psoriasis and eczema .
Comparative Studies
To better understand this compound's efficacy, several studies have compared it with traditional glucocorticoids:
Study Focus | This compound Efficacy | Traditional Glucocorticoids Efficacy | Side Effects |
---|---|---|---|
Ocular Inflammatory Diseases | Significant reduction in symptoms | Effective but higher side effects | Lower increase in IOP |
Skin Inflammation (Murine Models) | Comparable efficacy | High risk of atrophy and hyperglycemia | More pronounced |
Case Study 1: Ocular Allergy Treatment
A clinical trial involving patients with allergic conjunctivitis showed that those treated with this compound experienced a marked reduction in symptoms compared to those receiving standard therapy. The trial noted that this compound's unique action on eosinophils contributed to its effectiveness without raising intraocular pressure significantly.
Case Study 2: Dry Eye Syndrome Management
In a study assessing dry eye syndrome treatment, patients using this compound demonstrated improved tear production and reduced inflammation compared to those treated with conventional therapies. The results highlighted this compound's potential as a first-line treatment option due to its favorable safety profile.
Wirkmechanismus
Mapracorat exerts its effects by selectively binding to the glucocorticoid receptor, leading to the modulation of gene expression. It enhances the expression of MAP kinase phosphatase-1 (MKP-1), which in turn deactivates the p38 MAP kinase pathway. This results in the inhibition of pro-inflammatory cytokine production and the reduction of inflammation . The molecular targets and pathways involved include the glucocorticoid receptor, MAP kinase pathways, and various cytokines and chemokines.
Vergleich Mit ähnlichen Verbindungen
Mapracorat wird mit anderen selektiven Glukokortikoid-Rezeptor-Agonisten (SEGRAs) wie AZD-5423, Dagrocorat und Fosdagrocorat verglichen . Im Gegensatz zu traditionellen Kortikosteroiden zielen this compound und diese SEGRAs darauf ab, potente entzündungshemmende Wirkungen mit reduzierten Nebenwirkungen zu erzielen. This compound ist einzigartig in seinem strukturellen Design und seiner Fähigkeit, den Glukokortikoid-Rezeptor selektiv zu modulieren, ohne eine signifikante Transaktivierung von Genen zu verursachen, die mit Nebenwirkungen assoziiert sind.
Liste ähnlicher Verbindungen
- AZD-5423
- Dagrocorat
- Fosdagrocorat
This compound zeichnet sich durch seine spezifische Bindungsaffinität und Selektivität für den Glukokortikoid-Rezeptor aus, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung in der Behandlung von entzündlichen Erkrankungen macht.
Biologische Aktivität
Mapracorat, a selective glucocorticoid receptor agonist (SEGRA), has garnered attention for its potent anti-inflammatory properties and favorable safety profile compared to traditional corticosteroids. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.
This compound exhibits its anti-inflammatory effects through several key mechanisms:
- Inhibition of Pro-inflammatory Cytokines : It significantly inhibits the production of cytokines such as GM-CSF and TNF-α in LPS-stimulated macrophages. Studies indicate that at concentrations as low as 10 nm, this compound can reduce cytokine production, achieving maximal inhibition at approximately 100 nm .
- Regulation of COX-2 and PGE2 Production : this compound also attenuates the expression of COX-2, a critical enzyme involved in inflammation, leading to a marked decrease in PGE2 levels—over 70% reduction in response to LPS stimulation .
- MAPK Pathway Modulation : The compound enhances the expression of MAPK phosphatase-1 (MKP-1), which is vital for deactivating p38 MAPK signaling. This modulation leads to a shortened activation course of p38 MAPK and its downstream target MK-2, further contributing to its anti-inflammatory effects .
Efficacy in In Vivo Models
This compound has been evaluated in various animal models demonstrating its effectiveness in treating inflammatory conditions:
- Skin Inflammation : In murine models, this compound exhibited anti-inflammatory efficacy comparable to traditional glucocorticoids while showing a better safety profile regarding skin atrophy and other side effects .
- Ocular Inflammation : Research has shown that this compound effectively reduces eosinophil infiltration in conjunctival tissues during late-phase allergic reactions. It induces apoptosis in infiltrating eosinophils, providing a dual mechanism for alleviating ocular allergy symptoms .
Comparative Safety Profile
One of the standout features of this compound is its safety profile. Compared to traditional glucocorticoids like dexamethasone, it shows reduced risks for:
- Growth Inhibition : Long-term application does not significantly affect growth rates.
- Skin Atrophy : Less induction of skin atrophy has been observed with topical applications.
- Metabolic Side Effects : There is a lower incidence of hyperglycemia and hepatic enzyme elevation compared to conventional corticosteroids .
Case Studies and Clinical Applications
Several studies highlight the clinical relevance of this compound:
- Veterinary Dermatology : A study indicated that this compound provides effective treatment for inflammatory skin diseases in dogs with minimal side effects, suggesting its utility beyond human medicine .
- Ocular Allergy Treatment : Clinical evaluations have shown that this compound effectively reduces symptoms associated with allergic conjunctivitis by targeting eosinophils and mast cells .
Summary Table of Biological Activities
Biological Activity | Mechanism | Efficacy |
---|---|---|
Inhibition of Cytokines | Reduces GM-CSF and TNF-α production | Significant at 10 nm |
COX-2 Regulation | Attenuates COX-2 expression | >70% decrease in PGE2 |
MAPK Pathway Modulation | Enhances MKP-1 expression | Shortened p38 activation |
Anti-allergic Effects | Induces apoptosis in eosinophils | Effective in ocular allergy |
Eigenschaften
IUPAC Name |
(2R)-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-[[(2-methylquinolin-5-yl)amino]methyl]pentan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F4N2O2/c1-15-7-8-18-20(5-4-6-21(18)31-15)30-14-24(32,25(27,28)29)13-23(2,3)19-12-17(26)11-16-9-10-33-22(16)19/h4-8,11-12,30,32H,9-10,13-14H2,1-3H3/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGFOYBQOIPQFY-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NCC(CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC[C@](CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401029572 | |
Record name | (2R)-1,1,1-Trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-(((2- methylquinolin-5-yl)amino)methyl)pentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401029572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887375-26-0 | |
Record name | Mapracorat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887375-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mapracorat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887375260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mapracorat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12041 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2R)-1,1,1-Trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-(((2- methylquinolin-5-yl)amino)methyl)pentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401029572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(R)-1,1,1-Trifluor-(4-(5-fluor-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-{[2-methylchinolin-5-yl]methyl}pentan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAPRACORAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145V79YBVP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.